N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Description
N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a benzimidazole-derived compound featuring a 3-methylphenoxyethyl substituent at the 1-position of the benzimidazole core and a furan-2-carboxamide group attached via a methylene linker at the 2-position. This structural architecture positions it within a class of molecules explored for diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-16-6-4-7-17(14-16)27-13-11-25-19-9-3-2-8-18(19)24-21(25)15-23-22(26)20-10-5-12-28-20/h2-10,12,14H,11,13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKKXMQRLZXZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction involving 2-(3-methylphenoxy)ethyl bromide and the benzimidazole intermediate.
Formation of Carboxamide Linkage: The final step involves the coupling of the furan ring with the benzimidazole intermediate via a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The 3-methylphenoxyethyl group in the target compound contrasts with halogenated phenoxyethyl (e.g., 2-chloro in , 4-chloro-3-methyl in ) or aromatic benzyl groups (e.g., 3-chlorobenzyl in ). Halogenation (Cl) may enhance electronegativity and binding affinity to hydrophobic pockets, while methyl groups improve metabolic stability . N-Methylation of the carboxamide (e.g., ) could reduce hydrogen-bonding capacity but increase lipophilicity and membrane permeability.
Biological Activity Trends: Compound 19 (), with a benzyl substituent, demonstrates potent IDO1 inhibition (IC₅₀ = 0.46 μM), suggesting that aromatic substitution at the 1-position of benzimidazole is critical for targeting this enzyme. The absence of a phenoxy group in Compound 19 highlights the role of substituent topology in activity. Thiourea derivatives () exhibit antioxidant properties, indicating that replacing the benzimidazole core with a thiourea-furan hybrid shifts the pharmacological profile entirely.
Biological Activity
N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a benzodiazole core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O3. The compound's structure includes a furan ring and a benzodiazole moiety, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The benzodiazole core can bind to enzyme active sites or receptors, potentially modulating various biochemical pathways. This interaction may lead to either inhibition or activation of target proteins, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related benzodiazole derivatives possess strong binding affinities toward bacterial targets, such as the E. coli Fab-H receptor . These compounds demonstrated effective antibacterial activity against E. coli, while showing limited effectiveness against other strains like Staphylococcus aureus and Salmonella spp.
| Compound | Target | Binding Affinity | Antimicrobial Activity |
|---|---|---|---|
| Compound 9a | E. coli Fab-H | High | Effective |
| Compound 12e | Vitamin D receptor | Moderate | Limited |
Anti-Cancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound against human liver carcinoma cell lines (HepG2). The results indicated promising anticancer activity with low IC50 values, suggesting that the compound could be a potential candidate for cancer therapy.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzodiazol-2-yl}methylfuran-2-carboxamide | 10.97 | |
| Doxorubicin (control) | 2.06 |
Case Studies
A series of experiments were conducted to assess the biological activity of related compounds in the same class as this compound. For instance, one study synthesized several derivatives and tested their effects on HepG2 cells using the MTT assay. Compounds showed varying degrees of cytotoxicity, with some exhibiting significantly lower IC50 values compared to established chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Alkylation : Introducing the 3-methylphenoxyethyl chain to the benzodiazole core under controlled pH and temperature (50–70°C) .
Carboxamide Coupling : Reacting the intermediate with furan-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .
- Key Parameters : Temperature control (±2°C), solvent purity, and stoichiometric ratios are critical. Side reactions (e.g., hydrolysis of the benzodiazole ring) are minimized by inert atmospheres .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., ethyl chain linkage to benzodiazole) and detects impurities (e.g., unreacted intermediates) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) and detects byproducts .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (≥10 mM) and methanol, but poorly soluble in aqueous buffers. Pre-formulation studies with co-solvents (e.g., PEG-400) are recommended for cell-based assays .
- Stability : Stable at −20°C under argon for >6 months. Degradation occurs at pH <3 or >10, requiring neutral buffer storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) observed for analogs with varying phenoxy substituents?
- Methodological Answer :
- Comparative SAR Studies : Test analogs (e.g., 3-methylphenoxy vs. 4-chlorophenoxy) in parallel assays (e.g., enzyme inhibition). For example, 3-methylphenoxy may enhance lipophilicity (logP ~3.5) compared to polar 4-chloro derivatives (logP ~2.8), affecting membrane permeability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets (e.g., kinases or GPCRs) and validate with mutagenesis studies .
Q. What strategies optimize reaction conditions to improve synthesis scalability without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize temperature (60–80°C), catalyst loading (5–10 mol%), and solvent volume (3–5 mL/g). For example, THF improves yield over DMF due to reduced side reactions .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FT-IR to track reaction progress and terminate at >90% conversion .
Q. How should researchers evaluate the compound’s biological activity against disease-relevant targets?
- Methodological Answer :
- Primary Screens : Use fluorescence-based assays (e.g., FP-TDP1 for anticancer activity) at 10 µM. Confirm dose-response curves (IC50) in triplicate .
- Secondary Validation : Perform cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116 or MCF-7) with positive controls (e.g., doxorubicin) .
Q. What methodologies assess metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to calculate Ki values. A Ki >10 µM suggests low interaction risk .
Q. How can researchers identify and mitigate off-target effects in preclinical studies?
- Methodological Answer :
- Proteome-Wide Profiling : Use affinity chromatography (e.g., immobilized compound) with MS-based identification of binding partners .
- CRISPR-Cas9 Screening : Knock out suspected off-target genes (e.g., kinases) and assess rescue of phenotypic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
